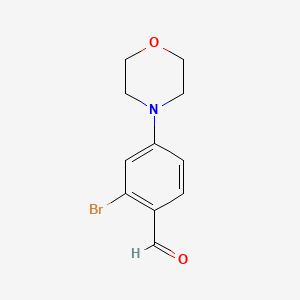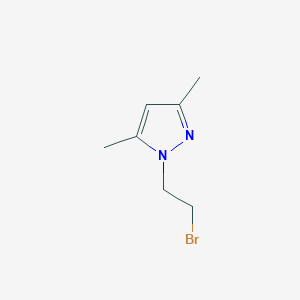
1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole
Vue d'ensemble
Description
1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H11BrN2 and its molecular weight is 203.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methods and Kinetic Studies
- Kinetic Study for Synthesis : A study by Wang, Brahmayya, and Hsieh (2015) examined the synthesis of a similar compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, using phase transfer catalysis and ultrasonic irradiation. This research provides insights into the kinetic behavior and synthesis methods relevant to 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole (Wang, Brahmayya, & Hsieh, 2015).
Antibacterial Applications and DNA Studies
- Antibacterial and DNA Photocleavage Study : Research by Sharma et al. (2020) investigated 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles for their antibacterial potential and DNA photocleavage activity. The study found significant inhibitory potential in some derivatives, highlighting the compound's relevance in biological applications (Sharma et al., 2020).
Metallomacrocyclic Complexes and Theoretical Studies
- Metallomacrocyclic Palladium(II) Complexes : Guerrero et al. (2008) synthesized new hybrid ligands, including derivatives of 3,5-dimethylpyrazole, to create palladium(II) complexes. These complexes were characterized and studied using diffusion NMR and theoretical calculations, suggesting potential applications in material science or catalysis (Guerrero et al., 2008).
Anticancer Activity Studies
- Synthesis and Anticancer Activity : Metwally, Abdelrazek, and Eldaly (2016) explored the synthesis of new heterocyclic compounds based on a derivative of 3,5-dimethylpyrazole, evaluating their anticancer activity. This study demonstrates the compound's potential in developing novel anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
Crystallography and Surface Analysis
- Intermolecular Interactions and Analysis : Saeed et al. (2020) conducted a study on the crystallography, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, including 1H-pyrazole variants. Their findings contribute to understanding the compound's structural and intermolecular characteristics (Saeed et al., 2020).
Propriétés
IUPAC Name |
1-(2-bromoethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXCXHXDOAJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444704 | |
| Record name | 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67000-35-5 | |
| Record name | 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



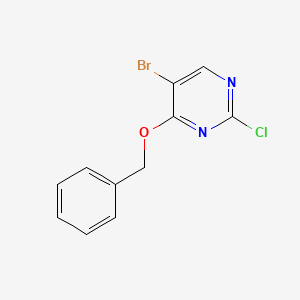
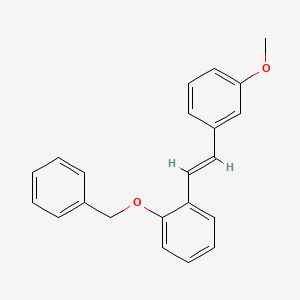
![(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester](/img/structure/B1278124.png)
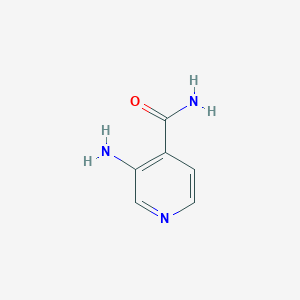
![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)



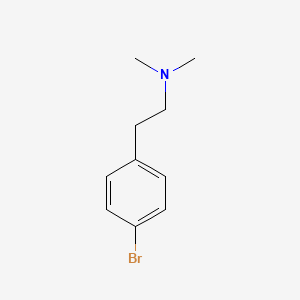
![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)


